D-Isoleucine

Description

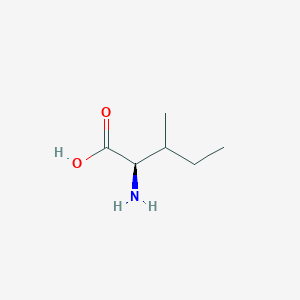

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046346 | |

| Record name | D-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | D-Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | D-Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

319-78-8 | |

| Record name | D-Isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLEUCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V87GJA0G54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of D-Isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Isoleucine, a stereoisomer of the essential amino acid L-Isoleucine, has emerged from relative obscurity to become a molecule of significant interest in various biological contexts. Traditionally viewed as a rare and less important counterpart to its L-form, recent research has unveiled specific and crucial roles for this compound in neurotransmission, bacterial physiology, and as a component of bioactive natural products. This in-depth technical guide synthesizes the current understanding of the biological significance of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways. This document aims to provide a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to D-Amino Acids and this compound

While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly recognized for their diverse and important biological functions.[1][2] Found in organisms ranging from bacteria to mammals, D-amino acids play roles in cell wall structure, neurotransmission, and intercellular signaling.[1][2][3] this compound, the D-enantiomer of Isoleucine, is a non-proteinogenic amino acid that has been identified as a bacterial metabolite and has demonstrated specific biological activities in higher organisms.[4] This guide will explore the multifaceted biological significance of this compound, focusing on its metabolism, its role as a signaling molecule, and its potential as a therapeutic agent.

Metabolic Pathways of this compound

The metabolic fate of this compound varies across different organisms. While mammals primarily degrade D-amino acids through the action of D-amino acid oxidase (DAAO), bacteria can utilize them in more diverse ways, including incorporation into their cell walls.

Mammalian Metabolism via D-Amino Acid Oxidase (DAAO)

In mammals, this compound, like other neutral D-amino acids, is a substrate for the FAD-dependent enzyme D-amino acid oxidase (DAAO; EC 1.4.3.3).[5][6][7] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[5][7] The α-keto acid analog of this compound, α-keto-β-methylvalerate, can then enter the catabolic pathway of branched-chain amino acids, ultimately being converted to acetyl-CoA and propionyl-CoA.[1][8]

Bacterial Metabolism

In some bacteria, such as Pseudomonas putida, this compound can be utilized as a carbon and nitrogen source.[9] The metabolic pathway involves the deamination of this compound by a D-amino acid dehydrogenase, leading to the formation of α-keto-β-methylvalerate, which then enters the isoleucine degradation pathway.[9]

Quantitative Data on this compound Interactions

Precise quantitative data is essential for understanding the biological potency and specificity of this compound. The following tables summarize the available quantitative data for the interaction of this compound with key biological targets.

Table 1: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) with Various Substrates

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Rhodotorula gracilis | D-Alanine | 1.8 | 721 | 4.0 x 105 | |

| Rhodotorula gracilis | D-Valine | 0.5 | 523 | 1.0 x 106 | |

| Porcine Kidney | D-Alanine | 1.7 | 7.3 | 4.3 x 103 | |

| Human | D-Alanine | 1.3 | 5.2 | 4.0 x 103 | |

| Human | D-Serine | 10.5 | 4.8 | 4.6 x 102 | |

| Human | This compound | N/A | N/A | N/A | |

| Porcine Kidney | This compound | N/A | N/A | N/A | |

| Rhodotorula gracilis | This compound | N/A | N/A | N/A |

Table 2: Binding Affinity of this compound for the Asc-1 Antiporter

| Transporter | Ligand | Ki (mM) | Biological Effect | Reference |

| Asc-1 Antiporter | This compound | 0.98 | Selective competitive activator | [5] |

Role in Neurotransmission: Activation of the Asc-1 Antiporter

This compound has been identified as a selective competitive activator of the Alanine-Serine-Cysteine transporter 1 (Asc-1), also known as SLC7A10.[5] The Asc-1 transporter is a neutral amino acid antiporter that plays a crucial role in regulating the synaptic concentrations of D-serine and glycine, which are co-agonists of the N-methyl-D-aspartate (NMDA) receptor.

By binding to the Asc-1 transporter, this compound can promote the release of D-serine and glycine from neurons.[5] This, in turn, can enhance NMDA receptor-dependent synaptic plasticity, suggesting a potential role for this compound in modulating learning and memory processes.[5]

References

- 1. Properties of D-amino-acid oxidase from Rhodotorula gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D -Amino Acid Oxidase powder, = 1.5units/mg solid 9000-88-8 [sigmaaldrich.com]

- 4. Specificity and kinetics of Rhodotorula gracilis D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermostabilization of porcine kidney D-amino acid oxidase by a single amino acid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of D-Isoleucine in Bacterial Metabolic Scaffolding and Regulatory Networks

A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-amino acids, once considered mere biological curiosities, are now recognized as crucial players in the intricate metabolic and regulatory landscapes of bacteria. Among these, D-isoleucine is emerging as a significant modulator of key cellular processes, from cell wall architecture to community behaviors like biofilm formation. This in-depth technical guide synthesizes the current understanding of this compound's role in bacterial metabolic pathways, providing a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the enzymatic machinery responsible for this compound synthesis and degradation, its incorporation into the essential peptidoglycan layer, and its function as a signaling molecule. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of metabolic and regulatory pathways to facilitate a deeper understanding of this fascinating molecule's multifaceted functions.

Introduction

The chirality of amino acids is a fundamental hallmark of life, with L-amino acids being the canonical building blocks of proteins. However, the "other side," the world of D-amino acids (D-AAs), is proving to be a rich and vital aspect of bacterial physiology. Bacteria have evolved sophisticated mechanisms to synthesize and utilize D-AAs for a variety of purposes, contributing to their remarkable adaptability and resilience.[1][2]

This compound, a non-canonical D-AA, has garnered increasing attention for its diverse roles. It is not typically found in proteins but plays critical roles in the bacterial cell wall and in intercellular signaling.[1][3] Understanding the metabolic pathways and regulatory networks governed by this compound is paramount for developing novel antimicrobial strategies and for harnessing bacterial processes in biotechnology. This guide provides a technical overview of the synthesis, catabolism, incorporation, and signaling functions of this compound in bacteria.

This compound Metabolism: A Balancing Act

Bacteria maintain a delicate balance of this compound through controlled synthesis and degradation, ensuring its availability for essential processes without reaching toxic levels.

Biosynthesis of this compound

The primary route for this compound synthesis in bacteria is through the action of amino acid racemases . These enzymes catalyze the interconversion between L- and D-enantiomers of amino acids.[2] Specifically, isoleucine 2-epimerase has been identified in some bacteria, which facilitates the conversion of L-isoleucine to D-allo-isoleucine, a stereoisomer of this compound. While not directly producing this compound, this highlights the enzymatic machinery available for modifying isoleucine's stereochemistry.

Another key enzyme family is the D-amino acid dehydrogenases (DAADHs) , which can catalyze the reversible oxidation of D-amino acids to their corresponding α-keto acids.[3] In the presence of ammonia, these enzymes can also work in the reverse direction to synthesize D-amino acids, including this compound, from their α-keto precursors.[3]

Catabolism of this compound

The catabolism of this compound is a crucial process for utilizing it as a nutrient source and for preventing its accumulation to toxic levels. The primary enzyme involved in this process is D-amino acid dehydrogenase (DAADH) . This flavoenzyme catalyzes the oxidative deamination of this compound to its corresponding α-keto acid, 2-keto-3-methylvalerate, which can then enter central metabolic pathways.[3] In Pseudomonas putida, for instance, this compound can serve as a carbon and nitrogen source, and its degradation is initiated by a D-amino acid dehydrogenase.[3]

Incorporation of this compound into Peptidoglycan

Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and shape. The incorporation of D-amino acids into the peptide side chains of PG is a hallmark of bacteria. While D-alanine and D-glutamate are the most common D-AAs in PG, non-canonical D-AAs like this compound can also be incorporated, particularly during stationary phase or under certain stress conditions.[2]

This incorporation is often mediated by penicillin-binding proteins (PBPs) , which possess transpeptidase activity. These enzymes can swap the terminal D-alanine of the PG stem peptide with other D-amino acids, including this compound, from the environment.[3] This remodeling of the cell wall can have significant consequences for the cell's physical properties and its interaction with the environment.

This compound as a Signaling Molecule

Beyond its structural role, this compound can act as a signaling molecule, influencing complex bacterial behaviors such as biofilm formation and dispersal.

Regulation of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). The formation and dispersal of biofilms are tightly regulated processes. Several studies have shown that a mixture of D-amino acids, including this compound, can inhibit biofilm formation and induce the disassembly of existing biofilms in various bacterial species.[1]

The proposed mechanism involves the incorporation of D-amino acids into the peptidoglycan, which in turn affects the anchoring of proteins essential for biofilm integrity. For instance, in Bacillus subtilis, D-amino acids are thought to interfere with the localization of the protein TasA, a key component of the biofilm matrix.[4] While the precise signaling cascade initiated by this compound is still under investigation, it is clear that it plays a significant role in modulating this crucial aspect of bacterial community behavior.

Inter-kingdom Signaling

Recent evidence suggests that D-amino acids produced by bacteria can also act as signals in inter-kingdom communication, influencing the behavior of host organisms. For example, this compound produced by respiratory tract bacteria has been shown to activate sweet taste receptors (T1R2/3) in human solitary chemosensory cells.[5] This activation can suppress the innate immune response, highlighting a sophisticated mechanism by which bacteria can manipulate their host environment.[5]

Quantitative Data

The following tables summarize key quantitative data related to this compound's role in bacterial metabolism.

Table 1: Kinetic Parameters of Enzymes Acting on Isoleucine Stereoisomers

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) | Reference |

| Isoleucine 2-epimerase | Lactobacillus buchneri | L-Isoleucine | 5.00 | 153 | [6] |

| Isoleucine 2-epimerase | Lactobacillus buchneri | D-allo-Isoleucine | 13.2 | 286 | [6] |

| D-Amino Acid Dehydrogenase | Escherichia coli (mutant) | This compound | - | - | [3] |

Note: Specific Vmax for the E. coli D-AADH with this compound was not provided in the reference, but the enzyme was shown to be active.

Table 2: Effects of D-Amino Acids on Biofilm Formation

| Bacterial Species | D-Amino Acid(s) | Concentration | Effect on Biofilm | Reference |

| Staphylococcus aureus | D-Phenylalanine, D-Proline, D-Tyrosine | 500 µM (individual) | Inhibition | [7] |

| Staphylococcus aureus | Mixture of D-Phe, D-Pro, D-Tyr | 10 µM | Inhibition | [7] |

| Bacillus subtilis | Mixture of D-Leu, D-Met, D-Tyr, D-Trp | Nanomolar range | Dispersal | |

| Pseudomonas aeruginosa | D-Tyrosine | 5 nM - 200 µM | Inhibition | [1] |

Table 3: Concentration of D-Amino Acids in Bacterial Cultures

| Bacterial Species | Growth Phase | D-Amino Acid(s) | Concentration (mM) | Reference |

| Vibrio cholerae | Stationary | D-Methionine, D-Leucine | ~1.0 (total D-AAs) | [2] |

| Vibrio cholerae | Stationary | D-Arginine | 0.7 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods for analyzing amino acids in biological samples.

Objective: To quantify the concentration of this compound in bacterial culture supernatants or cell lysates.

Materials:

-

HPLC system with a fluorescence detector

-

Chiral column (e.g., C18 column with a chiral mobile phase additive or a dedicated chiral stationary phase column)

-

Derivatization reagent (e.g., o-phthaldialdehyde (OPA) with a chiral thiol, or Marfey's reagent)

-

This compound standard

-

Bacterial culture supernatant or cell lysate

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Appropriate buffers (e.g., sodium acetate)

Procedure:

-

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.

-

For intracellular analysis, lyse the bacterial cells using appropriate methods (e.g., sonication, bead beating) and centrifuge to pellet cell debris. Collect the supernatant (cell lysate).

-

-

Derivatization:

-

Mix a known volume of the sample (supernatant or lysate) with the derivatization reagent according to the manufacturer's instructions. This step introduces a fluorescent tag to the amino acids, allowing for sensitive detection. The use of a chiral derivatizing agent creates diastereomers that can be separated on a standard C18 column.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system equipped with the chiral column.

-

Run a gradient of mobile phases (e.g., a mixture of acetonitrile and buffer) to separate the amino acids.

-

Detect the fluorescently labeled amino acids using the fluorescence detector at the appropriate excitation and emission wavelengths for the chosen derivatization reagent.

-

-

Quantification:

-

Run a series of known concentrations of the this compound standard to generate a standard curve.

-

Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

References

- 1. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 2. Emerging Knowledge of Regulatory Roles of D-Amino Acids in Bacteria [dash.harvard.edu]

- 3. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial D-Amino Acids Suppress Sinonasal Innate Immunity Through Sweet Taste Receptors in Solitary Chemosensory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Optical Detection of Isoleucine in Living Cells through a Genetically-Encoded Nanosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Controlled branched-chain amino acids auxotrophy in Listeria monocytogenes allows isoleucine to serve as a host signal and virulence effector - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of D-Isoleucine in the Microbial World: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of microbial biochemistry, the presence of D-amino acids has long been a subject of intense scientific scrutiny. While L-amino acids form the fundamental building blocks of proteins, their chiral counterparts, the D-amino acids, play crucial, albeit less ubiquitous, roles in microbial physiology. This technical guide delves into the natural occurrence of a specific non-canonical D-amino acid, D-Isoleucine, in microorganisms. We will explore its biosynthesis, physiological functions, and the analytical methodologies employed for its study, providing a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Natural Occurrence and Quantitative Data of this compound

This compound, and its diastereomer D-allo-isoleucine, have been identified in various microorganisms, most notably in lactic acid bacteria. Their production is often linked to specific enzymatic activities and can vary significantly between species and even strains. The following tables summarize the quantitative data available on the production of D-branched-chain amino acids (BCAAs), including D-allo-isoleucine, by different lactic acid bacteria.

Table 1: Production of D-Branched-Chain Amino Acids by Various Lactic Acid Bacteria

| Microbial Strain | D-allo-Isoleucine (mM) | D-Leucine (mM) | D-Valine (mM) | Growth Phase | Reference |

| Lactobacillus fermentum | Present | Present | Present | Stationary | [1] |

| Weissella paramesenteroides | Present | Present | Present | Stationary | [1] |

| Lactobacillus reuteri | Present | Present | Not Detected | Stationary | [1] |

| Leuconostoc mesenteroides subsp. mesenteroides | Present | Present | Not Detected | Stationary | [1] |

| Leuconostoc gelidum subsp. gasicomitatum | Present | Present | Not Detected | Stationary | [1] |

| Lactobacillus vaginalis | Present | Not Detected | Not Detected | Stationary | [1] |

| Leuconostoc pseudomesenteroides | Present | Not Detected | Not Detected | Stationary | [1] |

| Lactobacillus otakiensis JCM 15040 | ~0.8 | ~1.2 | ~0.5 | Stationary | |

| Lactobacillus buchneri JCM 1115 | ~0.6 | ~1.0 | ~0.4 | Stationary |

Table 2: Kinetic Parameters of Isoleucine 2-Epimerase from Lactobacillus buchneri [1]

| Substrate | Km (mM) | Vmax (μmol·min−1·mg−1) | kcat (s-1) | kcat/Km (s-1·mM-1) |

| L-Isoleucine | 5.00 ± 0.080 | 153 | 502 ± 16.2 | 101 ± 3.2 |

| D-allo-Isoleucine | 13.2 ± 0.96 | 286 | 938 ± 29.8 | 71.1 ± 2.3 |

Biosynthesis and Metabolic Pathways

The primary mechanism for the production of this compound and its diastereomers in microorganisms is through the action of amino acid racemases or epimerases. A key enzyme identified in this process is Isoleucine 2-Epimerase .

Isoleucine 2-Epimerase Pathway

Isoleucine 2-epimerase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the interconversion between L-isoleucine and D-allo-isoleucine.[1] This enzyme has been purified and characterized from Lactobacillus buchneri.[1]

Caption: Epimerization of L-Isoleucine to D-allo-Isoleucine.

This compound Degradation Pathway in Pseudomonas putida

Pseudomonas putida can utilize this compound as a carbon and nitrogen source through a specific degradation pathway. This pathway involves the oxidative deamination of this compound by a D-amino acid dehydrogenase.[2]

Caption: Degradation pathway of this compound in P. putida.

Physiological Roles of this compound

While research into the specific roles of this compound is ongoing, the broader functions of D-amino acids in microorganisms provide a framework for understanding its potential significance.

-

Peptidoglycan Remodeling: D-amino acids are known to be incorporated into the peptidoglycan layer of the bacterial cell wall, influencing its structure and stability. While D-alanine and D-glutamate are the most common, the incorporation of other D-amino acids, potentially including this compound, can occur.

-

Biofilm Regulation: A mixture of D-amino acids, including D-leucine, has been shown to trigger the disassembly of biofilms in Bacillus subtilis.[3] This suggests a potential role for this compound in regulating microbial community structures. The proposed mechanism involves the release of amyloid fibers that link cells in the biofilm.[3]

Caption: Proposed mechanism of D-amino acid-induced biofilm disassembly.

Experimental Protocols

Accurate detection and quantification of this compound require specialized analytical techniques. Below are detailed methodologies for key experiments.

Chiral HPLC Analysis of this compound

This protocol describes the analysis of D-branched-chain amino acids using pre-column derivatization followed by ultra-high performance liquid chromatography (UHPLC).[1]

Workflow Diagram:

Caption: Workflow for chiral HPLC analysis of D-amino acids.

Methodology:

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Collect the supernatant for analysis.

-

-

Derivatization:

-

Mix the sample with a solution of o-phthaldialdehyde (OPA) and a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), in a borate buffer.

-

This reaction forms fluorescent diastereomeric isoindole derivatives.

-

-

UHPLC Separation:

-

Inject the derivatized sample onto an octadecylsilyl (C18) stationary phase column.

-

Use a gradient elution with a mobile phase consisting of sodium acetate buffer, methanol, and acetonitrile.

-

The diastereomers will separate based on their different affinities for the stationary phase.

-

-

Detection and Quantification:

-

Detect the fluorescent derivatives using a fluorescence detector.

-

Quantify the amount of each D-amino acid by comparing the peak area to a standard curve of known concentrations.

-

Isoleucine 2-Epimerase Activity Assay

This assay measures the activity of isoleucine 2-epimerase by quantifying the conversion of L-isoleucine to D-allo-isoleucine.[1]

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

100 mM Sodium phosphate buffer (pH 8.0)

-

10 mM L-Isoleucine (substrate)

-

0.1 mM Pyridoxal 5'-phosphate (PLP, cofactor)

-

Purified enzyme solution

-

-

-

Enzyme Reaction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA).

-

-

Analysis:

-

Neutralize the sample.

-

Analyze the amount of D-allo-isoleucine produced using a chiral HPLC method as described in section 4.1.

-

-

Calculation of Activity:

-

Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

-

D-Amino Acid Dehydrogenase Assay

This spectrophotometric assay measures the activity of D-amino acid dehydrogenase by monitoring the reduction of an artificial electron acceptor.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a cuvette containing:

-

0.1 M Tris-HCl buffer (pH 8.0)

-

This compound (substrate)

-

An artificial electron acceptor such as 2,6-dichloroindophenol (DCIP)

-

Phenazine methosulfate (PMS) as an intermediate electron carrier

-

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme preparation to the cuvette.

-

-

Spectrophotometric Measurement:

-

Immediately monitor the decrease in absorbance at 600 nm (for DCIP) using a spectrophotometer. The rate of decrease in absorbance is proportional to the rate of this compound oxidation.

-

-

Calculation of Activity:

-

Calculate the enzyme activity using the molar extinction coefficient of the electron acceptor.

-

Conclusion and Future Perspectives

The natural occurrence of this compound in microorganisms, particularly its production by lactic acid bacteria through the action of isoleucine 2-epimerase, opens up new avenues of research. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further investigation into the physiological roles of this intriguing molecule. Future research should focus on elucidating the specific signaling pathways in which this compound participates, its precise role in complex microbial communities such as biofilms, and its potential applications in drug development, for instance, as a novel antimicrobial or as a modulator of the gut microbiome. The continued exploration of the "D-world" in microbiology promises to unveil further complexities and potential applications of these non-canonical amino acids.

References

- 1. Identification, Purification, and Characterization of a Novel Amino Acid Racemase, Isoleucine 2-Epimerase, from Lactobacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D- and l-amino acid concentrations in culture broth of Lactobacillus are highly dependent on the phylogenetic group of Lactobacillus - PMC [pmc.ncbi.nlm.nih.gov]

Function of D-Isoleucine in Saccharomyces cerevisiae Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-Isoleucine, a stereoisomer of the common amino acid L-isoleucine, is not a canonical metabolite in Saccharomyces cerevisiae. However, its presence can significantly impact yeast physiology. This technical guide provides a comprehensive overview of the current understanding of this compound's function in S. cerevisiae metabolism, focusing on its transport, catabolism, and detoxification. While specific quantitative data for this compound is limited, this guide synthesizes available information on D-amino acid metabolism in yeast to present a coherent picture. The primary metabolic pathways involve the general amino acid permease Gap1p for uptake, detoxification via N-acetylation by the Hpa3p enzyme, and catabolism through oxidative deamination by the D-amino acid oxidase Dao1p. This document outlines the key enzymatic players, their known characteristics, and detailed experimental protocols for their study, providing a valuable resource for researchers in fungal metabolism and drug development.

Introduction

Saccharomyces cerevisiae primarily utilizes L-amino acids for its metabolic processes. The introduction of D-amino acids, such as this compound, can elicit a range of cellular responses, from utilization as a nutrient source to toxicity. Understanding the metabolic fate of this compound is crucial for various applications, including industrial fermentation processes where D-amino acids may be present as byproducts, and in the development of antifungal agents that could exploit these metabolic pathways. This guide details the key pathways involved in this compound metabolism: transport into the cell, detoxification, and catabolism.

This compound Transport

The primary transporter implicated in the uptake of D-amino acids in S. cerevisiae is the General Amino Acid Permease (Gap1p) . This broad-specificity permease is responsible for the uptake of all proteinogenic L-amino acids and has been shown to transport D-amino acids as well.

Quantitative Data for Amino Acid Transport

| Transporter | Substrate | K_m (μM) | V_max (nmol/min/mg protein) | Conditions |

| Gap1p | L-Citrulline | ~2.0 | - | Cells grown in minimal proline medium |

| S1 | L-Leucine | ~10 | 1.2 | gap1 mutant |

| S2 | L-Leucine | ~100 | 3.5 | gap1 mutant |

Note: Data for L-amino acids is presented as a proxy due to the lack of specific data for this compound.

Metabolic Pathways of this compound

Once inside the cell, this compound can be directed into two main pathways: detoxification or catabolism.

Detoxification via N-Acetylation

D-amino acids can be toxic to S. cerevisiae, and a primary detoxification mechanism is N-acetylation. This reaction is catalyzed by the D-amino acid N-acetyltransferase (Hpa3p) , encoded by the HPA3 gene[1][2][3][4][5]. This enzyme exhibits broad substrate specificity for D-amino acids[1]. N-acetylation effectively neutralizes the D-amino acid, preparing it for potential export from the cell.

Catabolism via Oxidative Deamination

S. cerevisiae possesses a D-amino acid oxidase (Dao1p) , a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. This allows the yeast to utilize D-amino acids as a nitrogen and, potentially, a carbon source. While kinetic data for S. cerevisiae Dao1p with this compound is not available, studies on the D-amino acid oxidase from the yeast Trigonopsis variabilis have shown that this compound is a substrate that elicits maximal activity, suggesting it is a favorable substrate for yeast D-amino acid oxidases in general.

The α-keto acid produced from this compound, α-keto-β-methylvalerate, can then enter the L-isoleucine biosynthesis pathway and be converted to L-isoleucine or other metabolites.

Signaling Pathways and Logical Relationships

The metabolism of this compound is integrated with the overall nitrogen regulation of the cell. The expression of the GAP1 gene is tightly regulated by the nitrogen source availability, being repressed in the presence of preferred nitrogen sources like ammonia and glutamine.

Experimental Protocols

D-Amino Acid Uptake Assay

This protocol is adapted from general amino acid uptake assays and can be used to measure the transport of radiolabeled this compound into S. cerevisiae.

Materials:

-

S. cerevisiae strain of interest

-

Yeast growth medium (e.g., YNB with a non-preferred nitrogen source like proline to induce GAP1 expression)

-

Radiolabeled this compound (e.g., ³H-D-isoleucine)

-

Washing buffer (e.g., ice-cold phosphate-buffered saline, PBS)

-

Scintillation fluid and vials

-

Microcentrifuge

-

Liquid scintillation counter

Procedure:

-

Grow S. cerevisiae cells to mid-log phase in a medium that induces the expression of the desired amino acid transporter (e.g., YNB with proline for Gap1p).

-

Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).

-

Wash the cell pellet twice with ice-cold washing buffer.

-

Resuspend the cells in the assay buffer (e.g., PBS with 2% glucose) to a final concentration of approximately 1x10⁸ cells/mL.

-

Pre-incubate the cell suspension at 30°C for 5 minutes.

-

Initiate the transport assay by adding radiolabeled this compound to the cell suspension at the desired final concentration.

-

At various time points (e.g., 30, 60, 90, 120 seconds), take aliquots of the cell suspension and immediately filter them through a glass fiber filter to stop the uptake.

-

Wash the filters rapidly with an excess of ice-cold washing buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell suspension to normalize the uptake rates.

D-Amino Acid Oxidase (Dao1p) Activity Assay

This assay measures the activity of Dao1p in yeast cell extracts by detecting the production of hydrogen peroxide, a byproduct of the oxidative deamination of D-amino acids[6][7][8].

Materials:

-

S. cerevisiae cell extract

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)

-

This compound solution

-

Horseradish peroxidase (HRP)

-

A chromogenic HRP substrate (e.g., o-dianisidine or ABTS)

-

Spectrophotometer

Procedure:

-

Prepare yeast cell extracts from a culture grown under conditions that induce DAO1 expression (e.g., growth on a D-amino acid as the sole nitrogen source).

-

In a microplate well or a cuvette, prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate.

-

Add the yeast cell extract to the reaction mixture and pre-incubate for a few minutes at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the this compound solution.

-

Immediately measure the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.

-

The rate of change in absorbance is proportional to the rate of hydrogen peroxide production and thus to the Dao1p activity.

-

Determine the protein concentration of the cell extract to calculate the specific activity.

Conclusion

The metabolism of this compound in Saccharomyces cerevisiae is a multifaceted process involving transport, detoxification, and catabolism. While this compound is not a standard metabolite, the yeast possesses the enzymatic machinery to handle its presence. The general amino acid permease Gap1p is the likely route of entry, after which this compound can be either detoxified by Hpa3p-mediated N-acetylation or catabolized by Dao1p-catalyzed oxidative deamination. Further research is required to elucidate the specific kinetics of these processes for this compound and to fully understand the regulatory networks that govern its metabolism. The protocols and information provided in this guide offer a solid foundation for researchers to delve deeper into the intriguing role of D-amino acids in yeast physiology.

References

- 1. D-amino acid N-acetyltransferase of Saccharomyces cerevisiae: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Biochemical characterization of Hpa2 and Hpa3, two small closely related acetyltransferases from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical Characterization of Hpa2 and Hpa3, Two Small Closely Related Acetyltransferases from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Other Half of the Alphabet: An In-depth Technical Guide to the Chirality and Stereochemistry of D-alpha-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemistry and pharmaceutical sciences, the nuanced world of stereochemistry holds profound implications for biological activity and therapeutic efficacy. While L-alpha-amino acids form the fundamental chiral building blocks of proteins in nearly all life on Earth, their enantiomeric counterparts, the D-alpha-amino acids, are emerging from relative obscurity to reveal critical roles in a host of physiological and pathological processes.[1] Once considered mere biological curiosities, D-amino acids are now recognized as key players in neurotransmission, bacterial cell wall architecture, and as invaluable tools in the design of novel therapeutics with enhanced stability and unique pharmacological profiles.[2][3]

This technical guide provides a comprehensive exploration of the chirality and stereochemistry of D-alpha-amino acids. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visualizations of key biological pathways to facilitate a deeper understanding and application of these fascinating molecules.

The Fundamental Stereochemistry of D-alpha-Amino Acids

The defining characteristic of alpha-amino acids (with the exception of the achiral glycine) is the presence of a stereogenic center at the alpha-carbon (Cα). This carbon is bonded to four different groups: an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a variable side chain (-R group) that distinguishes each amino acid.[4] The spatial arrangement of these groups around the Cα determines the amino acid's absolute configuration, designated as either D (dextrorotatory) or L (levorotatory).

These configurations are based on the historical comparison to glyceraldehyde. In a Fischer projection, if the amino group is on the right side of the Cα when the carboxyl group is at the top, it is a D-amino acid. Conversely, if the amino group is on the left, it is an L-amino acid.[1] D- and L-amino acids are non-superimposable mirror images of each other, a property known as enantiomerism.

Quantitative Physicochemical Properties of D-alpha-Amino Acids

The enantiomeric relationship between D- and L-amino acids means they share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light and with other chiral molecules differs significantly. The specific rotation, a measure of a compound's ability to rotate plane-polarized light, is equal in magnitude but opposite in sign for enantiomers.

The following table summarizes key quantitative data for several D-alpha-amino acids.

| D-Amino Acid | Molecular Weight ( g/mol ) | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | Specific Rotation ([α]D) | Conditions for Specific Rotation |

| D-Alanine | 89.09 | 2.34 | 9.87 | - | -14.5° | c=10, 6N HCl[5] |

| D-Aspartic Acid | 133.10 | 1.99 | 9.90 | 3.90 | -25.4° | c=8, 5N HCl[1][6] |

| D-Asparagine | 132.12 | 2.14 | 8.72 | - | -35.0° | c=5, 5M HCl[7] |

| D-Glutamic Acid | 147.13 | 2.10 | 9.47 | 4.07 | -30.6° | c=1, 5N HCl |

| D-Isoleucine | 131.17 | 2.32 | 9.76 | - | -39.5° | c=5, 5M aq. HCl[8] |

| D-Leucine | 131.17 | 2.33 | 9.74 | - | -15.0° | c=5, 5N HCl[9] |

| D-Proline | 115.13 | 1.95 | 10.64 | - | +85.0° | c=4, H₂O[10] |

| D-Serine | 105.09 | 2.19 | 9.21 | - | -15.3° | c=5, 5N HCl[4] |

| D-Valine | 117.15 | 2.29 | 9.74 | - | -28.3° | c=8, 6N HCl[11] |

| D-Tryptophan | 204.23 | 2.46 | 9.44 | - | +31.5° | c=1, H₂O[12] |

Experimental Protocols for the Analysis and Synthesis of D-alpha-Amino Acids

The study and utilization of D-alpha-amino acids necessitate robust experimental methodologies for their separation, identification, and synthesis. This section provides detailed protocols for key techniques.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is a cornerstone technique for resolving enantiomers. The direct method, employing a chiral stationary phase (CSP), is widely used for the analysis of D- and L-amino acids.

Objective: To separate and quantify D- and L-enantiomers of a target amino acid from a mixture.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

-

Chiral stationary phase (CSP) column (e.g., a crown-ether based column like ChiroSil® SCA(-) or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T).[3][13]

-

HPLC-grade solvents (e.g., methanol, water).

-

Acid modifier (e.g., perchloric acid or formic acid).

-

Amino acid standards (D- and L-enantiomers) and the sample mixture.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.22 µm).

Procedure:

-

Mobile Phase Preparation:

-

Standard and Sample Preparation:

-

Prepare stock solutions of the D- and L-amino acid standards of known concentrations in the mobile phase or a compatible solvent.

-

Prepare the sample solution by dissolving the mixture in the mobile phase.

-

Filter all solutions through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the column temperature (e.g., 25 °C).

-

Inject a defined volume of the standard and sample solutions (e.g., 10 µL).

-

Monitor the elution of the enantiomers using the detector set at an appropriate wavelength for UV detection or with appropriate parameters for MS detection. The L-enantiomer often elutes before the D-enantiomer on many CSPs.[3]

-

-

Data Analysis:

-

Identify the peaks corresponding to the D- and L-enantiomers by comparing their retention times with those of the standards.

-

Quantify the amount of each enantiomer by integrating the peak areas.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [([D] - [L]) / ([D] + [L])] x 100.

-

Polarimetry for the Determination of Optical Rotation

Polarimetry is a direct method to measure the optical activity of a chiral compound in solution.

Objective: To measure the specific rotation of a D-alpha-amino acid.

Materials:

-

Polarimeter.

-

Polarimeter cell (e.g., 1 dm length).

-

Volumetric flask (e.g., 10 mL).

-

Analytical balance.

-

Solvent (e.g., 6N HCl or water).

-

D-alpha-amino acid sample.

Procedure:

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source (e.g., sodium lamp) to warm up.

-

Calibrate the instrument by measuring the optical rotation of a blank solution (the solvent to be used for the sample). The reading should be zero.

-

-

Sample Preparation:

-

Accurately weigh a known mass of the D-alpha-amino acid.

-

Dissolve the amino acid in a precise volume of the chosen solvent in a volumetric flask.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution.

-

Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation ([α]) using the Biot's law formula: [α] = α / (c × l) where: α = observed rotation in degrees c = concentration in g/mL l = path length of the cell in decimeters (dm)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy, particularly when using chiral derivatizing or solvating agents, can be a powerful tool for distinguishing between enantiomers.

Objective: To differentiate between D- and L-amino acids in a sample.

Materials:

-

NMR spectrometer.

-

NMR tubes.

-

Deuterated solvent (e.g., D₂O).

-

Chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acid chloride) or a chiral solvating agent.

-

Amino acid sample.

Procedure:

-

Sample Preparation (with Chiral Derivatizing Agent):

-

React the amino acid sample with the chiral derivatizing agent to form diastereomers. This typically involves dissolving the amino acid in an appropriate solvent and adding the derivatizing agent under controlled conditions.

-

Purify the resulting diastereomeric mixture if necessary.

-

Dissolve the diastereomers in a deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire ¹H and/or ¹³C NMR spectra of the sample.

-

The diastereomers will have different chemical shifts for some of their nuclei, allowing for their differentiation and quantification.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to each diastereomer.

-

Integrate the signals to determine the relative ratio of the D- and L-amino acids in the original sample.

-

Enzymatic and Asymmetric Synthesis of D-alpha-Amino Acids

The production of enantiomerically pure D-alpha-amino acids is crucial for their application in drug development.

Enzymatic Synthesis Example: D-Phenylalanine from L-Phenylalanine

This method utilizes a two-enzyme cascade to convert L-phenylalanine to D-phenylalanine.

Enzymes:

-

L-amino acid deaminase (LAAD) from Proteus mirabilis.[1][14]

-

Engineered D-amino acid dehydrogenase (DAADH).[1]

Procedure Outline:

-

L-phenylalanine is first deaminated by LAAD to produce phenylpyruvic acid.

-

Phenylpyruvic acid is then reductively aminated by the engineered DAADH in the presence of an ammonia source and a reducing cofactor (e.g., NADH) to yield D-phenylalanine.

Asymmetric Synthesis:

Numerous asymmetric synthesis strategies exist, often employing chiral catalysts or auxiliaries to stereoselectively create the desired D-enantiomer from achiral starting materials. These methods are highly specific to the target amino acid and the chosen synthetic route.

Biological Significance and Signaling Pathways of D-alpha-Amino Acids

While L-amino acids are the canonical components of proteins, D-amino acids play diverse and vital roles in biological systems.

-

Bacterial Cell Walls: D-alanine and D-glutamate are essential components of the peptidoglycan layer of bacterial cell walls, providing structural integrity and resistance to proteases.[2]

-

Neurotransmission: D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[15][16] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders.

The D-Serine Signaling Pathway at the Glutamatergic Synapse

D-serine modulates the activity of NMDA receptors, which are ligand-gated ion channels crucial for excitatory neurotransmission.

In this pathway, glutamate released from the presynaptic neuron binds to the GluN2 subunit of the NMDA receptor.[15] For the receptor to be fully activated, a co-agonist must bind to the glycine site on the GluN1 subunit. D-serine, synthesized from L-serine by the enzyme serine racemase primarily in astrocytes and neurons, is a key endogenous co-agonist at this site.[15] The binding of both glutamate and D-serine leads to the opening of the NMDA receptor's ion channel, allowing an influx of Ca²⁺ into the postsynaptic neuron. This calcium influx triggers a cascade of downstream signaling events that are fundamental to synaptic plasticity. The action of D-serine is terminated by its removal from the synaptic cleft, in part through degradation by the enzyme D-amino acid oxidase (DAAO).[15]

Applications in Drug Development

The unique properties of D-alpha-amino acids make them highly valuable in pharmaceutical research and development.

-

Enhanced Peptide Stability: Incorporating D-amino acids into therapeutic peptides can significantly increase their resistance to proteolytic degradation, thereby extending their in vivo half-life.[1]

-

Novel Pharmacological Activity: The distinct stereochemistry of D-amino acids can lead to altered binding affinities and selectivities for biological targets, potentially resulting in novel therapeutic effects or reduced side effects.

-

Chiral Building Blocks: D-amino acids serve as essential chiral synthons in the asymmetric synthesis of complex drug molecules.

Conclusion

The study of D-alpha-amino acids has transitioned from a niche area of biochemical inquiry to a frontier of significant scientific and therapeutic importance. Their unique stereochemistry underpins a range of biological functions, from the structural integrity of bacteria to the modulation of synaptic plasticity in the human brain. For researchers and drug development professionals, a thorough understanding of the properties, analysis, synthesis, and biological roles of D-alpha-amino acids is essential for harnessing their full potential. The data, protocols, and conceptual frameworks presented in this guide are intended to serve as a valuable resource in this endeavor, facilitating further discoveries and the development of innovative therapeutic strategies based on these remarkable chiral molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. D-Serine Signaling and NMDAR-Mediated Synaptic Plasticity Are Regulated by System A-Type of Glutamine/D-Serine Dual Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cbic.yale.edu [cbic.yale.edu]

- 8. pnas.org [pnas.org]

- 9. pharmajia.com [pharmajia.com]

- 10. Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]

- 16. researchgate.net [researchgate.net]

D-Isoleucine as a Biomarker for Specific Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of disease biomarker discovery is continually evolving, with a growing interest in the role of stereoisomers of biologically relevant molecules. D-amino acids, the enantiomers of the more common L-amino acids, have long been considered minor components in mammals. However, recent advancements in analytical techniques have unveiled their presence and potential physiological and pathological significance. Among these, D-Isoleucine is emerging as a candidate biomarker for several diseases. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound as a biomarker, with a focus on its association with specific diseases, the methodologies for its detection, and its metabolic and signaling implications.

Data Presentation: this compound and Disease

Quantitative data specifically correlating this compound concentrations with disease states is still an emerging field of research. Most existing studies focus on the broader category of branched-chain amino acids (BCAAs) or the L-isoform of isoleucine. The tables below summarize available data for L-Isoleucine, which may provide context for future this compound research.

Table 1: Plasma L-Isoleucine Concentrations in Cardiovascular Disease (CVD)

| Population | Condition | L-Isoleucine Concentration (µM) | Fold Change/Odds Ratio | Reference |

| PREDIMED trial participants | Incident CVD | Higher concentrations associated with increased risk | HR for highest vs. lowest quartile: 2.09 (95% CI, 1.27–3.44) | [1] |

| US Women (Women's Health Study) | Incident CVD | Positively associated with risk | HR per SD increase: 1.13 (95% CI, 1.08-1.18) |

Table 2: Plasma/Serum L-Isoleucine Concentrations in Type 2 Diabetes (T2D)

| Population | Condition | L-Isoleucine Concentration (µM) | Finding | Reference |

| Patients with T2D vs. Healthy Controls | Type 2 Diabetes | Elevated in T2D patients | Statistically significant increase | [2] |

| Clinical Trial Participants | Insulin Resistance | Increased levels associated with insulin resistance | Positive correlation | [3] |

Table 3: Serum L-Isoleucine Concentrations in Alzheimer's Disease (AD)

| Population | Condition | L-Isoleucine Concentration (µM) | p-value | Reference |

| AD Patients vs. Cognitively Normal (CN) | Alzheimer's Disease | 81.56 ± 17.17 (AD) vs. 88.23 ± 22.04 (CN) | 0.0049 |

Note: Data specifically for this compound in these diseases is not yet well-established in the literature. The presented data for L-Isoleucine highlights the potential importance of isoleucine metabolism in these conditions and underscores the need for enantiomer-specific research.

Signaling and Metabolic Pathways

The biological role of isoleucine is primarily understood through its L-isoform, which is a key regulator of the mTOR signaling pathway, influencing protein synthesis and cell growth. This compound, on the other hand, is primarily metabolized through oxidative deamination by the enzyme D-amino acid oxidase (DAAO).

L-Isoleucine and the mTOR Signaling Pathway

L-Isoleucine, along with other BCAAs, acts as a nutrient signal that activates the mTORC1 complex. This activation is crucial for the phosphorylation of downstream targets like S6K1 and 4E-BP1, leading to the initiation of protein synthesis.

References

- 1. Plasma Branched-Chain Amino Acids and Incident Cardiovascular Disease in the PREDIMED Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to the Physiological Effects of D-Isoleucine in Mammalian Systems

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of D-Isoleucine's physiological effects within mammalian systems. While research into D-amino acids has historically lagged behind their L-enantiomers, emerging evidence points to specific and significant biological roles. This document details the metabolism of this compound, primarily through the action of D-amino acid oxidase (DAO), and presents available quantitative data on its endogenous concentrations and toxicological profile. A key physiological function has been identified in the central nervous system, where this compound acts as a selective modulator of the Asc-1 transporter, influencing D-serine levels and neuronal signaling. This guide synthesizes the sparse but significant findings, provides detailed experimental protocols for the study of D-amino acid metabolism, and utilizes diagrams to illustrate key pathways and workflows. It is intended for researchers, scientists, and professionals in drug development who are investigating the roles of D-amino acids in health and disease.

Introduction

Amino acid stereoisomerism is a fundamental concept in biology, with L-amino acids traditionally viewed as the exclusive building blocks of proteins in higher organisms. This compound is the D-enantiomer of L-Isoleucine, an essential branched-chain amino acid (BCAA) vital for protein synthesis, muscle metabolism, and glucose homeostasis.[1][2] While the physiological roles of L-Isoleucine are well-documented, its D-isomer was long considered "unnatural" or merely a metabolic byproduct of microorganisms.

However, recent advancements in analytical techniques have revealed the endogenous presence and specific functions of various D-amino acids in mammals, challenging this paradigm. Notably, D-serine is now established as a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[3][4] This has spurred interest in other D-amino acids, including this compound. Research now indicates that this compound is present in the mammalian brain and possesses specific neuromodulatory activity.[5][6] This guide consolidates the current knowledge of this compound, focusing on its metabolism, physiological actions, and the methodologies used for its study.

Metabolism and Distribution

Metabolism by D-Amino Acid Oxidase (DAO)

The primary route for the catabolism of this compound, like most neutral D-amino acids in mammals, is through oxidative deamination catalyzed by the FAD-dependent flavoenzyme D-amino acid oxidase (DAO; EC 1.4.3.3).[3][7] DAO exhibits strict stereoselectivity for D-isomers and is inactive towards their L-counterparts.[6] The enzyme is predominantly located in the peroxisomes of cells in the kidney, liver (species-dependent), and brain.[6][8]

The reaction proceeds in two main stages:

-

Oxidative Deamination : DAO oxidizes this compound to its corresponding α-imino acid, α-imino-β-methylvalerate.

-

Hydrolysis : The imino acid is unstable in aqueous solution and spontaneously hydrolyzes to the α-keto acid, α-keto-β-methylvalerate, and ammonia.[8]

During the catalytic cycle, the FAD cofactor in DAO is reduced to FADH₂, which is then re-oxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct.[8]

Distribution in Mammalian Tissues

Sensitive analytical methods have confirmed the presence of this compound in mammalian tissues, particularly in the central nervous system. Studies in mice have shown that this compound is present in both the brain and blood, with concentrations in the hippocampus and cortex being significantly higher than in the circulation.[5] This differential distribution suggests the possibility of specific transport, retention, or local synthesis mechanisms within the brain.[5]

Physiological Functions

The most clearly defined physiological role for this compound in mammals is its function as a neuromodulator in the central nervous system.

Modulation of the Asc-1 Transporter

Research has identified this compound as a selective activator of the Alanine-Serine-Cysteine transporter 1 (Asc-1), a neutral amino acid antiporter.[6] By activating Asc-1, this compound can stimulate the release of endogenous D-serine from neurons.[6] As D-serine is a potent co-agonist at the glycine site of the NMDA receptor, this action links this compound to the modulation of synaptic plasticity and glutamatergic neurotransmission.[3][4] It has been reported that this mechanism enhances long-term potentiation at hippocampal synapses. In addition to promoting D-serine release, this compound has also been shown to inhibit the uptake of glycine via the Asc-1 transporter.[6]

Quantitative Data Summary

This section summarizes the available quantitative data regarding this compound concentrations, toxicology, and the kinetics of its primary metabolizing enzyme, DAO. For context, a summary of L-Isoleucine's effects is also provided.

Table 1: Endogenous Concentrations of this compound in Mouse Tissues

| Tissue | Concentration (pmol/mg) | This compound as % of Total Isoleucine | Reference |

|---|---|---|---|

| Hippocampus | 0.04 ± 0.01 | 0.14% | [5] |

| Cortex | 0.03 ± 0.01 | 0.13% | [5] |

| Blood | Not detected/Below quantification limit | - | [5] |

Data derived from studies on perfused mouse brain tissue to eliminate blood-related artifacts.

Table 2: Toxicological Data for this compound

| Species | Route of Administration | Value | Effects Noted | Reference |

|---|

| Rat | Intraperitoneal | LD₅₀ = 6,822 mg/kg | Altered sleep time, dyspnea, decreased body temperature | |

Table 3: Comparative Physiological Effects of L-Isoleucine (Chronic Supplementation/Dietary Restriction in Mice)

| Parameter | Effect of L-Isoleucine Supplementation | Effect of L-Isoleucine Restriction | Reference |

|---|---|---|---|

| Body Weight | Prevents high-fat diet-induced obesity | Promotes leanness | |

| Glucose Metabolism | Improves glucose tolerance; may have insulin-sensitizing effect | Improves glycemic control | |

| Energy Expenditure | - | Increases energy expenditure |

| Lifespan & Healthspan | - | Increases lifespan and healthspan | |

Table 4: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) for Various Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) |

|---|---|---|---|

| D-Serine | 10.7 | 10.3 | 963 |

| D-Alanine | 1.8 | 15.3 | 8,500 |

| D-Proline | 4.8 | 12.3 | 2,563 |

| D-Valine | 0.9 | 1.6 | 1,778 |

| D-Leucine | 0.7 | 1.2 | 1,714 |

| D-Phenylalanine | 0.2 | 2.5 | 12,500 |

| D-Tyrosine | 0.1 | 2.6 | 26,000 |

| D-Tryptophan | 0.2 | 2.6 | 13,000 |

| This compound | N/A | N/A | N/A |

Data obtained at 25°C, pH 8.5, and air saturation. Note: While hDAAO is active on hydrophobic D-amino acids, specific kinetic parameters for this compound are not available in the cited literature, representing a knowledge gap.

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key known pathways involving this compound in mammalian systems.

Key Experimental Protocols

Investigating the physiological effects of this compound requires robust methodologies. The primary enzyme responsible for its metabolism, DAO, is a key target for activity assays.

D-Amino Acid Oxidase (DAO) Activity Assay (Coupled Assay)

This protocol is adapted from established methods for determining DAO activity by measuring the production of hydrogen peroxide (H₂O₂) using a coupled enzymatic reaction with horseradish peroxidase (HRP).

A. Principle: DAO catalyzes the oxidation of a D-amino acid substrate (e.g., this compound or a standard substrate like D-Alanine), producing an α-keto acid, ammonia, and H₂O₂. In the presence of HRP, the H₂O₂ produced reacts with a chromogenic probe (e.g., 4-aminoantipyrine (4-AAP) and phenol) to yield a colored product that can be measured spectrophotometrically. The rate of color formation is directly proportional to the DAO activity.

B. Reagents and Materials:

-

Assay Buffer : 100 mM sodium pyrophosphate buffer, pH 8.5.

-

Substrate Stock : 100 mM D-Alanine (or this compound) in Assay Buffer.

-

FAD Stock : 1 mM FAD in dH₂O.

-

HRP Stock : 250 U/mL Horseradish Peroxidase in Assay Buffer.

-

Probe Reagent A : 15 mM 4-AAP in dH₂O (prepare fresh).

-

Probe Reagent B : 200 mM Phenol in dH₂O.

-

Sample : Purified enzyme, cell lysate, or tissue homogenate.

-

Equipment : Spectrophotometer or 96-well plate reader capable of measuring absorbance at ~500 nm, temperature-controlled incubator (25°C or 37°C).

C. Procedure:

-

Prepare Reaction Master Mix : For each reaction, prepare a master mix in a microcentrifuge tube. For a final volume of 200 µL:

-

140 µL Assay Buffer

-

20 µL Probe Reagent A

-

20 µL Probe Reagent B

-

2 µL HRP Stock

-

2 µL FAD Stock

-

-

Prepare Samples and Controls :

-

Sample Wells : Add 180 µL of Master Mix to each well of a 96-well plate. Add 10 µL of the sample (e.g., diluted tissue homogenate).

-

Blank/Control Well : Prepare a control well with 180 µL of Master Mix and 10 µL of the sample buffer (without enzyme) to measure background absorbance.

-

-

Initiate Reaction : To start the reaction, add 10 µL of the Substrate Stock (D-Alanine or this compound) to each well.

-

Measure Absorbance : Immediately place the plate in the reader and measure the absorbance at 500 nm. Take kinetic readings every 60 seconds for 15-30 minutes at a constant temperature (e.g., 25°C).

-

Calculate Activity : Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve. Subtract the rate of the blank from the sample rates. Use the molar extinction coefficient of the colored product to convert this rate into µmol of H₂O₂ produced per minute per mg of protein (U/mg).

Conclusion and Future Directions

The study of this compound in mammalian systems, while still a nascent field, has uncovered specific and intriguing physiological functions. It is no longer appropriate to consider it a biologically inert molecule. Its endogenous presence in the brain and its defined role as a modulator of the Asc-1 transporter highlight its potential importance in regulating neuronal function.[5][6] The primary metabolic fate of this compound appears to be degradation by D-amino acid oxidase, a pathway that is well-established for D-amino acids in general.[3][7]

However, significant knowledge gaps remain. A critical next step for the research community is the detailed kinetic characterization of this compound with mammalian DAO to quantify its metabolic stability and rate of turnover. Furthermore, the mechanisms of its transport and potential for local synthesis or retention in the brain are poorly understood. Future research should aim to explore other potential physiological roles outside of the nervous system and investigate how this compound levels are affected by diet, the gut microbiome, and pathological states. A deeper understanding of this compound's biology may open new avenues for therapeutic development, particularly in the context of neurological disorders where D-serine and glutamatergic signaling are implicated.

References

- 1. D-Amino acid oxidase: structure, catalytic mechanism, and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. Structure and function of D-amino acid oxidase. II. Terminal structure and amino acid composition of hog kidney D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Intricate Dance of D-Isoleucine in Non-Ribosomal Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-ribosomal peptide synthetases (NRPSs) are remarkable molecular machines responsible for the biosynthesis of a vast array of biologically active peptides, many of which are utilized as therapeutics. A key feature contributing to the structural and functional diversity of these non-ribosomal peptides (NRPs) is the incorporation of non-proteinogenic amino acids, including D-amino acids. This technical guide provides an in-depth exploration of the role of D-isoleucine in non-ribosomal peptide synthesis. It delves into the enzymatic machinery responsible for its selection, activation, and epimerization, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes to serve as a comprehensive resource for researchers in the field.

Introduction to D-Amino Acids in Non-Ribosomal Peptides

Non-ribosomal peptides often contain D-amino acids, which are incorporated through specialized mechanisms within the NRPS machinery.[1] These D-amino acids play crucial roles in the bioactivity and stability of the final natural product, often conferring resistance to proteases and helping to establish a specific three-dimensional conformation necessary for biological function. The incorporation of this compound, a stereoisomer of the common proteinogenic amino acid L-isoleucine, follows these established principles of D-amino acid integration in NRP biosynthesis.

There are two primary pathways for the incorporation of D-amino acids into a growing peptide chain:

-

Direct Activation by an Adenylation (A) Domain: Some A-domains possess a binding pocket that specifically recognizes and activates a D-amino acid directly from the cellular pool.

-

Epimerization by an Epimerization (E) Domain: More commonly, an L-amino acid is first activated by an A-domain and tethered to a peptidyl carrier protein (PCP) domain. Subsequently, an E-domain, typically located within the same or a downstream module, catalyzes the conversion of the L-aminoacyl-S-PCP intermediate to its D-epimer.[2][3]

This guide will focus on both mechanisms with a specific emphasis on this compound, using the well-characterized actinomycin synthetase system as a primary example.

Enzymatic Machinery for this compound Incorporation

The incorporation of this compound into a non-ribosomal peptide is a multi-step process orchestrated by a series of catalytic domains within the NRPS complex.

Adenylation (A) Domain: The Gatekeeper of Substrate Selection

The adenylation (A) domain is the primary determinant of substrate specificity in NRPS.[4][5] It selects a specific amino acid from the cellular pool and activates it as an aminoacyl-adenylate at the expense of ATP. While most A-domains are specific for L-amino acids, some have been shown to activate D-amino acids directly.

Epimerization (E) Domain: The Stereochemical Switch